

# The Biological Activity of Isothiocyanate Derivatives: A Technical Guide for Drug Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *2,5-Dimethylphenyl isothiocyanate*

Cat. No.: B097575

[Get Quote](#)

## Introduction

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds primarily found in cruciferous vegetables such as broccoli, watercress, and cabbage.[1][2] Formed from the enzymatic hydrolysis of precursor molecules called glucosinolates, ITCs have garnered significant attention from the scientific community for their potent biological activities.[3][4][5] This technical guide provides an in-depth overview of the biological activities of key isothiocyanate derivatives, focusing on their anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. It is designed for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visual representations of core signaling pathways to facilitate further investigation and therapeutic development.

## Anticancer Activity of Isothiocyanates

Isothiocyanates, including Sulforaphane (SFN), Phenethyl Isothiocyanate (PEITC), Benzyl Isothiocyanate (BITC), and Allyl Isothiocyanate (AITC), have demonstrated robust anticancer properties across a multitude of cancer types.[1][6] Their mechanisms of action are diverse and multifaceted, targeting key cellular processes involved in tumor progression.[7][8]

## Mechanisms of Anticancer Action

The anticancer effects of ITCs are exerted through several interconnected pathways:

- Induction of Apoptosis (Programmed Cell Death): ITCs trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways.<sup>[9]</sup> This involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase cascades, particularly caspase-3 and caspase-9.<sup>[9][10][11]</sup>
- Cell Cycle Arrest: ITCs can halt the proliferation of cancer cells by inducing cell cycle arrest, commonly at the G2/M phase.<sup>[12][13][14]</sup> This is often associated with the downregulation of key cell cycle proteins like cyclin B1 and cyclin D1.<sup>[13]</sup>
- Inhibition of Angiogenesis: The formation of new blood vessels, crucial for tumor growth, can be suppressed by ITCs. They achieve this by down-regulating pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF), often by targeting transcription factors like Hypoxia-Inducible Factor (HIF).<sup>[8]</sup>
- Modulation of Signaling Pathways: ITCs interfere with critical cancer-related signaling pathways. For instance, they can inhibit the pro-survival PI3K/Akt pathway and modulate MAPK signaling cascades (ERK, JNK, p38), which are frequently dysregulated in cancer.<sup>[8][9]</sup>
- Epigenetic Regulation: Some ITCs, notably sulforaphane, act as histone deacetylase (HDAC) inhibitors. This activity leads to changes in gene expression, promoting the transcription of tumor suppressor genes.

## Quantitative Data: Cytotoxic Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potency of a compound. The following tables summarize the IC50 values for prominent ITCs across various human cancer cell lines.

Table 1: IC50 Values of Sulforaphane (SFN) in Human Cancer Cell Lines

| Cell Line  | Cancer Type            | IC50 (µM)     | Incubation Time |
|------------|------------------------|---------------|-----------------|
| H1299      | Non-Small Cell Lung    | 8             | Not Specified   |
| A549       | Non-Small Cell Lung    | 10            | Not Specified   |
| H460       | Non-Small Cell Lung    | 12            | Not Specified   |
| SUM149     | Triple-Negative Breast | 7.5           | Not Specified   |
| SUM159     | Triple-Negative Breast | 7.8           | Not Specified   |
| MCF-7      | Breast (ER+)           | ~11.9 - 27.9  | 48-72h[3][4]    |
| MDA-MB-231 | Triple-Negative Breast | ~11.3 - 19.35 | 48-72h[3]       |
| SKM-1      | Acute Myeloid Leukemia | 7.31          | Not Specified   |

Data compiled from multiple sources.[15][16][17]

Table 2: IC50 Values of Phenethyl Isothiocyanate (PEITC) in Human Cancer Cell Lines

| Cell Line        | Cancer Type              | IC50 (µM) | Incubation Time |
|------------------|--------------------------|-----------|-----------------|
| MIAPaca2 / PL-45 | Pancreatic               | ~7        | 24h[12][18]     |
| L9981            | Non-Small Cell Lung      | 9.7       | Not Specified   |
| Huh7.5.1         | Hepatocellular Carcinoma | 29.6      | 48h[19]         |
| SKOV-3           | Ovarian                  | 15 - 27.7 | 24h[20]         |
| OVCAR-3          | Ovarian                  | 20 - 23.2 | 24h[20]         |
| TOV-21G          | Ovarian                  | 5         | 24h[20]         |
| MDA-MB-231       | Triple-Negative Breast   | 7.2       | Not Specified   |
| MCF-7            | Breast (ER+)             | 10.6      | Not Specified   |

Data compiled from multiple sources.[20][21]

Table 3: IC50 Values of Benzyl Isothiocyanate (BITC) in Human and Canine Cancer Cell Lines

| Cell Line  | Cancer Type            | IC50 (μM) | Incubation Time |
|------------|------------------------|-----------|-----------------|
| L9981      | Non-Small Cell Lung    | 5.0       | Not Specified   |
| 8505C      | Anaplastic Thyroid     | 27.56     | Not Specified   |
| CAL-62     | Anaplastic Thyroid     | 28.30     | Not Specified   |
| SKM-1      | Acute Myeloid Leukemia | 4.15      | Not Specified   |
| MDA-MB-231 | Triple-Negative Breast | 18.65     | 24h[22]         |
| MCF-7      | Breast (ER+)           | 21.00     | 24h[22]         |
| CLBL-1     | Canine B-cell Lymphoma | 3.63      | 24h[23]         |
| CLB70      | Canine B-cell Lymphoma | 3.78      | 24h[23]         |

Data compiled from multiple sources.[21][24]

Table 4: IC50 Values of Allyl Isothiocyanate (AITC) in Human Cancer Cell Lines

| Cell Line  | Cancer Type            | IC50 (μM) | Incubation Time |
|------------|------------------------|-----------|-----------------|
| GBM 8401   | Glioblastoma           | 9.25      | 24h[25]         |
| T24        | Bladder                | 2.7       | Not Specified   |
| H1299      | Non-Small Cell Lung    | 5         | Not Specified   |
| A549       | Non-Small Cell Lung    | 10        | Not Specified   |
| MCF-7      | Breast (ER+)           | ~5        | Not Specified   |
| MDA-MB-231 | Triple-Negative Breast | >500      | 24h[8]          |

Data compiled from multiple sources.[14][25][26]

# Key Signaling Pathways in ITC-Mediated Anticancer Activity



[Click to download full resolution via product page](#)

Caption: Core mechanisms of isothiocyanate anticancer activity.

## Anti-inflammatory and Antioxidant Activities

A hallmark of many isothiocyanates, particularly sulforaphane, is their ability to modulate cellular defense mechanisms against inflammation and oxidative stress. These activities are intrinsically linked, primarily through the regulation of the Nrf2 and NF-κB signaling pathways. [17]

## Mechanisms of Action

- **Nrf2 Pathway Activation:** ITCs are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.[17] Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1. ITCs can react with cysteine residues on Keap1, causing it to release Nrf2.[17] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, upregulating the expression of Phase II detoxification and antioxidant enzymes like NQO1, HO-1, and GSTs.[17]
- **NF-κB Pathway Inhibition:** The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[20] ITCs can suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators such as cytokines (TNF-α, IL-1β), chemokines, and enzymes like COX-2 and iNOS.[20][25]

## Quantitative Data: Anti-inflammatory & Cholinesterase Inhibitory Activity

Table 5: Anti-inflammatory and Cholinesterase Inhibitory Activity of ITC Derivatives

| Isothiocyanate Derivative | Assay                     | Target                | Result                     | Concentration |
|---------------------------|---------------------------|-----------------------|----------------------------|---------------|
| Phenyl ITC                | Anti-inflammatory         | Human COX-2           | ~99% inhibition            | 50 $\mu$ M    |
| 3-Methoxyphenyl ITC       | Anti-inflammatory         | Human COX-2           | ~99% inhibition            | 50 $\mu$ M    |
| 2-Methoxyphenyl ITC       | Cholinesterase Inhibition | Acetylcholinesterase  | IC <sub>50</sub> = 0.57 mM | -             |
| 3-Methoxyphenyl ITC       | Cholinesterase Inhibition | Butyrylcholinesterase | 49.2% inhibition           | 1.14 mM       |

Data from a study on 11 ITC derivatives.[\[18\]](#)[\[27\]](#)[\[28\]](#)

## Key Antioxidant and Anti-inflammatory Signaling Pathways



[Click to download full resolution via product page](#)

Caption: ITC modulation of Nrf2 and NF-κB pathways.

## Antimicrobial Activity

Isothiocyanates exhibit broad-spectrum antimicrobial activity against a range of pathogens, including bacteria and fungi.[\[2\]](#)[\[4\]](#)[\[29\]](#) This property makes them potential candidates for developing new antimicrobial agents, particularly in an era of growing antibiotic resistance.

## Mechanisms of Antimicrobial Action

The exact mechanisms are still under investigation but are thought to involve:

- Membrane Disruption: ITCs can alter the integrity of the bacterial cell membrane, increasing its hydrophilicity and causing leakage of cellular components.[\[4\]](#)[\[30\]](#)
- Enzyme Inhibition: The electrophilic nature of the  $-N=C=S$  group allows ITCs to react with sulphydryl groups in proteins, potentially inactivating essential enzymes.[\[4\]](#)
- Inhibition of Quorum Sensing: Sulforaphane has been shown to inhibit quorum sensing in bacteria like *P. aeruginosa*, a process crucial for biofilm formation and virulence.[\[4\]](#)

## Quantitative Data: Antimicrobial Activity (MIC/MBC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.

Table 6: Antimicrobial Activity of ITC Derivatives Against Various Pathogens

| Isothiocyanate        | Microorganism                          | MIC ( $\mu$ g/mL) | MBC ( $\mu$ g/mL) |
|-----------------------|----------------------------------------|-------------------|-------------------|
| Benzyl ITC (BITC)     | E. coli O157:H7                        | 70                | 150               |
| Allyl ITC (AITC)      | E. coli O157:H7                        | 400               | 790               |
| Benzyl ITC (BITC)     | Campylobacter jejuni                   | 1.25 - 5          | Not Specified     |
| Allyl ITC (AITC)      | Campylobacter jejuni                   | 50 - 200          | Not Specified     |
| Benzyl ITC (BITC)     | MRSA (Methicillin-resistant S. aureus) | 2.9 - 110         | Not Specified     |
| Allyl ITC (AITC)      | P. aeruginosa                          | 100               | Not Specified     |
| Phenethyl ITC (PEITC) | P. aeruginosa                          | 100               | Not Specified     |
| Pentyl-diITC          | E. coli                                | 9.4               | 12.5              |
| Pentyl-diITC          | B. cereus                              | 6.3               | 12.5              |

Data compiled from multiple sources.[\[5\]](#)[\[19\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)

## Experimental Protocols

Detailed and reproducible methodologies are essential for the study of isothiocyanates. The following sections provide protocols for key assays used to evaluate their biological activities.

### Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[\[6\]](#)[\[10\]](#)[\[33\]](#)

- Cell Seeding: Seed cells in a 96-well plate at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells/well in 100  $\mu$ L of culture medium. Incubate for 24 hours at 37°C and 5% CO<sub>2</sub>.
- Compound Treatment: Treat cells with various concentrations of the isothiocyanate derivative for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only (e.g., DMSO) controls.

- MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Following treatment, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
- Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]
- Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6][7]
- Absorbance Reading: Mix gently to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[10]
- Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. Plot the results to determine the IC<sub>50</sub> value.

## Apoptosis Assessment: Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[1][27][34]

- Cell Treatment: Plate and treat cells (1-5 x 10<sup>6</sup> cells) with the ITC of interest to induce apoptosis. Include an untreated control group.
- Cell Lysis: After treatment, harvest the cells and pellet them by centrifugation. Resuspend the pellet in 50 µL of chilled cell lysis buffer. Incubate on ice for 10-15 minutes.[35]
- Prepare Lysate: Centrifuge the lysed cells at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
- Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay) to ensure equal protein loading for each sample.
- Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate per well. Add 2X Reaction Buffer containing DTT.

- Substrate Addition: Start the reaction by adding the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to a final concentration of 200  $\mu$ M.[34][35]
- Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
- Fluorescence Reading: Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[27][34] The fluorescence intensity is proportional to the caspase-3 activity.

## Nrf2 Activation Assessment: Nuclear Translocation by Western Blot

This protocol determines the activation of Nrf2 by quantifying its translocation from the cytoplasm to the nucleus.[11][29]

- Cell Treatment: Plate cells (e.g., HepG2) and grow to 70-80% confluence. Treat with the ITC (e.g., sulforaphane) for a specified time (e.g., 6 hours).
- Nuclear/Cytoplasmic Fractionation: Harvest the cells and perform nuclear and cytoplasmic protein extraction using a commercial fractionation kit according to the manufacturer's instructions. Keep samples on ice and use protease/phosphatase inhibitors.[29]
- Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA assay.
- SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40  $\mu$ g) from each fraction onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.[11]
- Immunoblotting:
  - Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody against Nrf2. Also, probe for a nuclear loading control (e.g., Lamin B1) and a cytoplasmic loading control (e.g., GAPDH) to verify fraction purity and equal loading.

- Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
- Analysis: Quantify the band intensities using densitometry software. An increase in the Nrf2 signal in the nuclear fraction (normalized to the nuclear loading control) relative to the control indicates activation.



[Click to download full resolution via product page](#)

Caption: General workflow for Nrf2 activation analysis via Western Blot.

## Antimicrobial Susceptibility Testing: Broth Microdilution for MIC

This method determines the Minimum Inhibitory Concentration (MIC) of an ITC against a specific bacterium.[9][13][36][37]

- Prepare Inoculum: From a fresh bacterial culture (18-24 hours), suspend several colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately  $1-2 \times 10^8$  CFU/mL. Dilute this suspension to achieve the final desired inoculum density (typically  $\sim 5 \times 10^5$  CFU/mL in the well).[36][38]
- Prepare ITC Dilutions: In a sterile 96-well microtiter plate, prepare a two-fold serial dilution of the ITC in an appropriate broth medium (e.g., Mueller-Hinton Broth). The concentration range should span the expected MIC.[38]

- Inoculation: Add the standardized bacterial inoculum to each well containing the ITC dilutions. The final volume in each well is typically 100-200  $\mu$ L.
- Controls: Include a positive control well (broth + inoculum, no ITC) to confirm bacterial growth and a sterility control well (broth only) to check for contamination.
- Incubation: Incubate the plate at 37°C for 18-24 hours.[37]
- Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the ITC at which no visible bacterial growth (turbidity) is observed.[37]

## Conclusion and Future Directions

Isothiocyanate derivatives exhibit a remarkable range of biological activities, positioning them as highly promising candidates for drug development. Their potent anticancer effects, mediated through the induction of apoptosis and cell cycle arrest, are supported by extensive preclinical data.[1][6] Furthermore, their ability to modulate the Nrf2 and NF- $\kappa$ B pathways provides a strong rationale for their development as anti-inflammatory and antioxidant agents.[17][25] The antimicrobial properties of ITCs offer a potential avenue for combating infectious diseases.

For drug development professionals, the challenge lies in translating these promising preclinical findings into clinical applications. Future research should focus on optimizing the bioavailability and stability of ITCs, potentially through novel drug delivery systems, and conducting well-designed clinical trials to establish their efficacy and safety in humans. The detailed data and protocols presented in this guide serve as a foundational resource for advancing the investigation of isothiocyanate derivatives as next-generation therapeutics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. caspase3 assay [assay-protocol.com]
- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]
- 4. Sulforaphane inhibits growth of phenotypically different breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Phenethyl Isothiocyanate Inhibits Proliferation and Induces Apoptosis in Pancreatic Cancer Cells In Vitro and in a MIAPaca2 Xenograft Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Allyl isothiocyanate as a cancer chemopreventive phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulforaphane inhibits cancer stem-like cell properties and cisplatin resistance through miR-214-mediated downregulation of c-MYC in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sulforaphane enhances the anticancer activity of taxanes against triple negative breast cancer by killing cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]

- 21. Isothiocyanates induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synergistic Action of Benzyl Isothiocyanate and Sorafenib in a Nanoparticle Delivery System for Enhanced Triple-Negative Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synergistic effect of allyl isothiocyanate (AITC) on cisplatin efficacy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. researchgate.net [researchgate.net]
- 29. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. Antimicrobial activities of isothiocyanates against *Campylobacter jejuni* isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. media.cellsignal.com [media.cellsignal.com]
- 35. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 36. protocols.io [protocols.io]
- 37. microbe-investigations.com [microbe-investigations.com]
- 38. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Biological Activity of Isothiocyanate Derivatives: A Technical Guide for Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097575#biological-activity-of-isothiocyanate-derivatives>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)